N,N-Diphenylcinnamamide

Description

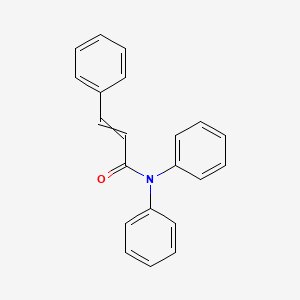

Structure

3D Structure

Properties

IUPAC Name |

N,N,3-triphenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTCULHQKVKNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377808 | |

| Record name | N,N-Diphenylcinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50395-70-5 | |

| Record name | N,N-Diphenylcinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diphenylcinnamamide (CAS No. 50395-70-5): A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N,N-Diphenylcinnamamide

N,N-Diphenylcinnamamide, identified by the CAS number 50395-70-5 , is a synthetic derivative of cinnamic acid, a naturally occurring aromatic acid found in various plants.[1][2] Cinnamic acid and its derivatives have long captured the attention of the scientific community due to their low toxicity and a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][3][4] N,N-Diphenylcinnamamide belongs to a class of compounds known as cinnamamides, which are recognized in medicinal chemistry as a "privileged scaffold."[5] This term signifies a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

The specific structure of N,N-Diphenylcinnamamide, featuring two phenyl substituents on the nitrogen atom, makes it a valuable intermediate for further chemical exploration and a crucial reference compound in structure-activity relationship (SAR) studies.[5] Its core α,β-unsaturated carbonyl system is a key pharmacophore, capable of acting as a Michael acceptor, which underpins much of its biological potential.[5] This guide provides a comprehensive technical overview of N,N-Diphenylcinnamamide, from its fundamental properties and synthesis to its mechanistic actions and applications in modern drug discovery.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and computed properties for N,N-Diphenylcinnamamide are summarized below.

| Property | Value | Source |

| CAS Number | 50395-70-5 | [5] |

| Molecular Formula | C₂₁H₁₇NO | [5][6] |

| Molecular Weight | 299.37 g/mol | [5] |

| IUPAC Name | (E)-N,N,3-triphenylprop-2-enamide | [6] |

| Synonyms | N-Phenylcinnamoylanilide, trans-N,N-Diphenylcinnamamide | [6] |

| Canonical SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | [6] |

Synthesis of N,N-Diphenylcinnamamide

The synthesis of cinnamamide derivatives is a well-established process in organic chemistry. While various specific methods exist, a common and logical approach involves the amidation of cinnamic acid or its activated form (such as an acyl chloride) with the corresponding amine. For N,N-Diphenylcinnamamide, this involves the reaction of a cinnamoyl derivative with diphenylamine.

General Synthesis Workflow

The following diagram illustrates a generalized, two-step workflow for the laboratory synthesis of N,N-Diphenylcinnamamide. The initial step involves the activation of cinnamic acid to a more reactive species, typically cinnamoyl chloride, to facilitate the subsequent nucleophilic attack by diphenylamine.

Caption: Generalized workflow for the synthesis of N,N-Diphenylcinnamamide.

Experimental Protocol: A Self-Validating System

-

Activation: Cinnamic acid is dissolved in an inert solvent (e.g., dichloromethane or toluene). An activating agent, such as thionyl chloride or oxalyl chloride, is added dropwise, often at reduced temperature (0 °C) to control the exothermic reaction. The mixture is then typically refluxed until the evolution of gas (HCl, SO₂) ceases, indicating the formation of cinnamoyl chloride. The causality here is the conversion of a poor leaving group (-OH) into an excellent one (-Cl), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Amidation: In a separate vessel, diphenylamine is dissolved in an appropriate solvent along with a non-nucleophilic base like triethylamine or pyridine. The purpose of the base is to act as a scavenger for the HCl that is generated during the reaction, preventing it from protonating the diphenylamine and rendering it non-nucleophilic.

-

Reaction: The prepared cinnamoyl chloride solution is added slowly to the diphenylamine solution at a controlled temperature. The reaction is stirred for several hours at room temperature or with gentle heating to ensure completion.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (to remove excess base), water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure N,N-Diphenylcinnamamide. The purity can be validated by analytical techniques such as NMR and mass spectrometry.

Mechanism of Action and Biological Activity

The therapeutic potential of cinnamamide derivatives is largely attributed to their diverse mechanisms of action.[3][4] The α,β-unsaturated carbonyl moiety is a critical feature, acting as an electrophilic Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) on target proteins.[5]

Activation of the Nrf2/ARE Antioxidant Pathway

A key mechanism of action for many cinnamamide derivatives is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[5] This pathway is a primary cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Electrophilic compounds like N,N-Diphenylcinnamamide can react with cysteine sensors on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and liberating Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective and antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).

Caption: Activation of the Nrf2 antioxidant pathway by N,N-Diphenylcinnamamide.

Other Potential Biological Activities

-

Anticancer: Certain cinnamamide derivatives have demonstrated potent activity against cancer cell lines, such as human liver cancer (HepG2).[5] Some act as inhibitors of crucial protein kinases like the epidermal growth factor receptor (EGFR), a key target in oncology.[5]

-

Antimicrobial: N-substituted cinnamamides have been synthesized and screened for their activity against both gram-positive and gram-negative microorganisms.[7]

-

Anti-inflammatory: The broad biological profile of cinnamic acid derivatives includes well-documented anti-inflammatory effects.[3][4]

Applications in Drug Discovery and Development

N,N-Diphenylcinnamamide serves as a valuable tool for professionals in drug discovery and development.

-

Scaffold for Library Synthesis: Its structure provides a robust and versatile starting point for creating libraries of related compounds. By modifying the phenyl rings on the nitrogen or the phenyl ring of the cinnamoyl group, chemists can systematically explore the SAR to optimize for potency, selectivity, and pharmacokinetic properties.

-

Mechanistic Probe: As a known activator of the Nrf2 pathway, it can be used as a tool compound to investigate the role of oxidative stress in various disease models.

-

Reference Compound: In the development of novel bioactive agents, N,N-Diphenylcinnamamide can serve as a benchmark or reference compound against which new analogues are compared.[5]

Analytical Methodologies

The characterization and quantification of N,N-Diphenylcinnamamide, both as a pure substance and within biological matrices, rely on standard analytical techniques. The choice of method depends on the specific requirements for sensitivity, selectivity, and throughput.[8][9]

General Analytical Workflow

A typical workflow for the analysis of a synthesized compound like N,N-Diphenylcinnamamide is outlined below. This ensures the identity and purity of the compound before its use in further studies.

Caption: A standard workflow for the analytical validation of N,N-Diphenylcinnamamide.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a workhorse for assessing the purity of the final compound and for quantification.

-

Mass Spectrometry (MS): Coupled with either liquid (LC-MS) or gas chromatography (GC-MS), this technique provides accurate mass data, confirming the molecular weight of the compound and aiding in its identification.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the synthesized molecule, confirming the connectivity of atoms and the stereochemistry (e.g., the trans configuration of the double bond).[6]

Safety and Handling

N,N-Diphenylcinnamamide is intended for research and laboratory use only.[2][5] It is not for diagnostic, therapeutic, or human consumption.[5] As with any chemical substance, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed handling and disposal information, users must consult the official Safety Data Sheet (SDS) provided by the supplier.[2]

References

-

Pathan R. U, Patil S. L. Synthesis and Antimicrobial Activity of N, N-Dialkyl Cinnamamides. Orient J Chem. 2008;24(2). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6319, N,N'-Diphenyl-P-Phenylenediamine. Available from: [Link]

-

Jumraská, L., et al. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Pharmaceuticals. 2022;15(3):368. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. Available from: [Link]

-

Kim, H. J., et al. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Antioxidants. 2021;10(11):1709. Available from: [Link]

-

Jumraská, L., et al. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules. 2020;25(18):4268. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5708109, N,N-Diphenyl-cinnamamide. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101250, N,N-Diphenylbenzamide. Available from: [Link]

-

Ye, D., et al. Design, synthesis and identification of N, N-dibenzylcinnamamide (DBC) derivatives as novel ligands for α-synuclein fibrils by SPR evaluation system. Bioorganic & Medicinal Chemistry Letters. 2020;30(7):127025. Available from: [Link]

-

Halilović, N., et al. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. ResearchGate. 2019. Available from: [Link]

-

Vamvakides, A. [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Encephale. 2002;28(4):346-52. Available from: [Link]

-

Vamvakides, A. Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. 2002. Available from: [Link]

-

Halilović, N., et al. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers. 2019;3(4). Available from: [Link]

-

Al-Wahaibi, L. H., et al. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. BMC Chemistry. 2023;17(1):101. Available from: [Link]

-

Ferreira, L. L. G., et al. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. International Journal of Molecular Sciences. 2023;24(22):16447. Available from: [Link]

-

Panda, J., et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica. 2024;92(2):22. Available from: [Link]

-

Kashiwagi, K., et al. Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons. Journal of Pharmacology and Experimental Therapeutics. 2006;317(1):257-66. Available from: [Link]

-

Gastreich, M., et al. Application of Deep Neural Network Models in Drug Discovery Programs. ChemMedChem. 2021;16(24):3747-3755. Available from: [Link]

-

Li, W. Y., et al. Mechanism of action of didemnin B, a depsipeptide from the sea. Journal of Biological Chemistry. 1986;261(21):9929-35. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 817779, N,N-Diethylcinnamamide. Available from: [Link]

-

Guiraldelli, A. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. U.S. Pharmacopeia. 2019. Available from: [Link]

-

Panda, J., et al. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ResearchGate. 2024. Available from: [Link]

-

Bojarska, J., et al. Research in the Field of Drug Design and Development. International Journal of Molecular Sciences. 2023;24(13):11166. Available from: [Link]

-

Wujec, M., et al. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. 2020;25(21):5192. Available from: [Link]

-

Liu, Y., et al. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. 2015;25(17):3568-71. Available from: [Link]

-

Davis, M. C., et al. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. ResearchGate. 2005. Available from: [Link]

-

Nutan, F., et al. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. 2020. Available from: [Link]

-

Kim, J., et al. Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. ResearchGate. 2013. Available from: [Link]

Sources

- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-DIPHENYLCINNAMAMIDE - Safety Data Sheet [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]

- 6. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: N,N-Diphenylcinnamamide Physicochemical Profile & Synthetic Utility

[1]

Executive Summary & Physicochemical Snapshot[1][2][3]

N,N-Diphenylcinnamamide (CAS: 50395-70-5) represents a specialized amide scaffold within medicinal chemistry.[1][2] Unlike primary cinnamamides, the steric bulk of the two phenyl rings on the nitrogen atom significantly alters its solubility, crystal packing, and metabolic stability. It serves as a critical intermediate in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and is frequently utilized in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pockets of target enzymes.

Core Chemical Data[1][3][4]

| Property | Value | Notes |

| Molecular Weight | 299.37 g/mol | Average Mass |

| Monoisotopic Mass | 299.1310 g/mol | Critical for High-Res MS (HRMS) |

| Molecular Formula | ||

| CAS Number | 50395-70-5 | |

| Physical State | Solid (Crystalline) | Typically white to off-white needles |

| Solubility | DMSO, DCM, Chloroform | Insoluble in water due to high lipophilicity |

| SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | Trans-isomer is thermodynamically favored |

Molecular Weight Derivation

For high-precision analytical applications (e.g., mass spectrometry calibration), understanding the isotopic composition is essential. The value 299.37 g/mol is derived from the standard atomic weights of the constituent elements.[1][2]

Calculation Breakdown

-

Carbon (C):

Da -

Hydrogen (H):

Da -

Nitrogen (N):

Da -

Oxygen (O):

Da -

Total:

Dangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Synthetic Methodology

Protocol: Schotten-Baumann Variant (Anhydrous)[1][3]

Reagents:

-

Cinnamoyl chloride (1.0 equiv)

-

Diphenylamine (1.0 equiv)

-

Triethylamine (

) or Pyridine (1.2 equiv) - Acid Scavenger[1]

Step-by-Step Workflow:

-

Preparation: Dissolve diphenylamine (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

or Ar). Add -

Addition: Cool the solution to 0°C. Add cinnamoyl chloride (10 mmol) dropwise (dissolved in 5 mL DCM) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2]

-

Workup: Quench with saturated

to neutralize HCl salts. Extract the organic layer, wash with brine, and dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Synthetic Logic Visualization[1][3]

Figure 1: Step-wise synthetic pathway emphasizing the critical transition from nucleophilic attack to the elimination of the chloride leaving group.[1][3][4][5][6]

Structural Characterization & Validation

To ensure the integrity of the synthesized compound, a "self-validating" analytical suite is required. Do not rely on a single metric.

Proton NMR ( -NMR)

The diagnostic signature of this molecule is the coupling constant of the alkene protons.

-

Observation: Two doublets in the varying range of

6.5 – 7.8 ppm.[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Validation Criteria: A coupling constant (

) of 15–16 Hz confirms the (E)-trans geometry. A smallerngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Aromatic Region: A complex multiplet integrating to 15 protons (10 from diphenylamine + 5 from cinnamoyl phenyl).[1][2]

Infrared Spectroscopy (FT-IR)[1][3]

-

Amide Carbonyl (

): Look for a strong stretch at 1650–1660 cm⁻¹ .[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Alkene (

): A sharp band around 1620–1630 cm⁻¹ .[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Absence: There should be no N-H stretch (3300–3500 cm⁻¹), confirming the formation of the tertiary amide.

Mass Spectrometry (LC-MS)[1][3]

-

Target Ion:

.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Fragmentation Pattern: In MS/MS, expect a characteristic loss of the cinnamoyl group or the diphenylamine radical.

Validation Logic Diagram

Figure 2: Quality Control decision tree. All three analytical gates must be cleared to validate the compound for research use.

Pharmaceutical Applications & Biological Context[1][3][8][9][10][11]

While simple cinnamamides are often explored for anticonvulsant activity, the N,N-diphenyl derivative occupies a specific niche in oncology and oxidative stress research.

EGFR Kinase Inhibition

Derivatives of N,N-diphenylcinnamamide have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7] The

Nrf2/ARE Pathway Activation

The electrophilic nature of the cinnamamide alkene allows it to interact with Keap1, releasing Nrf2.[7] This triggers the Antioxidant Response Element (ARE) pathway, which is critical for cellular defense against oxidative stress.[7] This mechanism is currently being explored for neuroprotective therapeutics [2].[1][2]

Crystal Engineering

Due to the lack of hydrogen bond donors (no N-H), N,N-diphenylcinnamamide relies on weak

References

-

PubChem. (2025).[1][2] Compound Summary: N,N-Diphenylcinnamamide (CID 5708109).[1] National Library of Medicine.[1][2] Retrieved from [Link]

-

MDPI. (2019).[1][2] Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide (Contextual reference for cinnamamide packing). Retrieved from [Link]

Sources

- 1. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diphenylbenzamide | C19H15NO | CID 101250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Diethylcinnamamide | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. (N,N-Diisopropyldithiocarbamato)triphenyltin(IV): crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]

Technical Guide: N,N-Diphenylcinnamamide Chemical Structure & Characterization

Executive Summary

N,N-Diphenylcinnamamide (CAS: 50395-70-5) is a tertiary amide featuring a cinnamoyl moiety conjugated to a diphenylamine group. As a member of the α,β-unsaturated amide class, it serves as a critical scaffold in medicinal chemistry, particularly in the development of anticonvulsant agents and Nrf2/ARE pathway activators. This guide provides a rigorous analysis of its chemical structure, synthesis protocols, spectroscopic signature, and physicochemical properties, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | (2E)-N,N-diphenyl-3-phenylprop-2-enamide |

| Common Name | N,N-Diphenylcinnamamide |

| CAS Registry | 50395-70-5 |

| Molecular Formula | C₂₁H₁₇NO |

| Molecular Weight | 299.37 g/mol |

| SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Structural Architecture

The molecule comprises three distinct structural domains:

-

The Cinnamoyl Linker: An α,β-unsaturated carbonyl system providing a conjugated pathway between the phenyl ring and the amide nitrogen. The double bond typically adopts the thermodynamically stable (E)-configuration.

-

The Amide Core: A tertiary amide bond. Unlike secondary cinnamamides, the lack of an N-H donor eliminates intermolecular hydrogen bonding, significantly altering solubility and crystal packing.

-

The Diphenyl Propeller: The two phenyl rings attached to the nitrogen atom are sterically crowded. To minimize steric clash, they twist out of the amide plane, adopting a "propeller-like" conformation. This steric bulk protects the amide bond from enzymatic hydrolysis, potentially enhancing metabolic stability compared to less substituted analogs.

Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

Figure 1: Structural connectivity of N,N-Diphenylcinnamamide highlighting the conjugated system and steric diphenyl terminus.

Synthesis Protocol: Acylation of Diphenylamine

The most robust synthesis method involves the reaction of cinnamoyl chloride with diphenylamine. This pathway is preferred over direct coupling with cinnamic acid due to the low nucleophilicity of the sterically hindered diphenylamine.

Reaction Scheme

Figure 2: Two-step synthesis via acid chloride intermediate.

Detailed Methodology

Reagents: trans-Cinnamic acid (1.0 eq), Thionyl chloride (excess), Diphenylamine (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

Step 1: Preparation of Cinnamoyl Chloride

-

Dissolve trans-cinnamic acid in anhydrous DCM (or use neat thionyl chloride for larger scales).

-

Add thionyl chloride (SOCl₂) dropwise.

-

Reflux the mixture for 2–3 hours until gas evolution (HCl/SO₂) ceases.

-

Remove excess SOCl₂ and solvent under reduced pressure to yield crude cinnamoyl chloride as a yellow oil/solid. Note: Use immediately for the next step.

Step 2: Amide Coupling

-

Dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add the crude cinnamoyl chloride (dissolved in a minimal amount of DCM) dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 12–18 hours.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (Ethanol/Water).

Spectroscopic Characterization

Accurate identification relies on the distinct signature of the trans-alkene protons and the aromatic multiplets.

¹H NMR Data (400 MHz, CDCl₃)

The following assignments are based on high-purity isolates described in recent literature (e.g., Chem. Sci., 2021).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Integration | Assignment | Structural Insight |

| 7.77 | Doublet (d) | J = 15.5 | 1H | H-β (Alkene) | Large J-value confirms (E)-geometry. Deshielded by conjugation. |

| 7.44 – 7.19 | Multiplet (m) | - | 15H | Aromatic | Overlap of 10 protons from N-phenyls and 5 from cinnamoyl phenyl. |

| 6.48 | Doublet (d) | J = 15.5 | 1H | H-α (Alkene) | Upfield relative to H-β due to resonance shielding from the amide. |

Infrared (IR) Spectroscopy[3]

-

Amide I Band: ~1650–1660 cm⁻¹ (C=O stretch). Lower frequency than esters due to resonance.

-

Alkene Stretch: ~1620–1630 cm⁻¹ (C=C stretch). Conjugated with the carbonyl.

-

Absence of N-H: No bands in the 3200–3400 cm⁻¹ region, confirming the tertiary amide structure.

Physicochemical Properties[2][4][5][6][7]

| Property | Value/Description | Relevance |

| Physical State | Colorless to pale yellow powder | Solid form facilitates handling and dosage formulation. |

| Solubility | High in DCM, CHCl₃, DMSO; Low in Water | High lipophilicity (LogP ~4.9) suggests good membrane permeability but requires formulation aids for aqueous delivery. |

| Melting Point | Solid (Lit.[1] range varies by purity) | Distinct from secondary amides; lacks H-bond network stabilization. |

| Stability | Stable under ambient conditions | Steric bulk of diphenyl groups protects against rapid hydrolysis. |

Biological & Pharmacological Context[5][9][10][11]

Anticonvulsant Activity

Cinnamamides are a privileged scaffold in epilepsy research. The α,β-unsaturated system acts as a pharmacophore that can modulate sodium channels or GABA receptors.

-

Mechanism: The conjugated system allows for π-π stacking interactions with receptor binding sites.

-

Advantage: Unlike primary amides (e.g., carbamazepine), tertiary amides like N,N-diphenylcinnamamide avoid the formation of toxic epoxide metabolites often associated with specific enzymatic degradation pathways.

Nrf2/ARE Pathway Activation

Recent studies indicate that N-substituted cinnamamides can act as Michael acceptors. They react reversibly with cysteine residues on Keap1, releasing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE).

-

Therapeutic Potential: Neuroprotection, anti-inflammatory, and anticancer applications.

References

- Synthesis & Characterization:Chemical Science, 2021, 12, 1234.

-

Cinnamamide Pharmacology: European Journal of Medicinal Chemistry, 2009, 44 , 3645-3651. "Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives." Link

-

General Properties: PubChem Compound Summary for CID 5708109, N,N-Diphenyl-cinnamamide. Link

-

Nrf2 Activation: Molecules, 2014, 19 , 1–x. "N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress." Link

Sources

An In-depth Technical Guide to the Synthesis of N,N-Diphenylcinnamamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Diphenylcinnamamide, a tertiary amide with applications in chemical research and materials science. The primary focus of this document is the detailed elucidation of the most direct and reliable synthetic pathway: the acylation of diphenylamine with cinnamoyl chloride. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven, step-by-step experimental protocol, and guidance on product purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction to N,N-Diphenylcinnamamide

N,N-Diphenylcinnamamide is a chemical compound characterized by a cinnamoyl group attached to the nitrogen atom of a diphenylamine moiety. The α,β-unsaturated carbonyl system of the cinnamoyl group, combined with the steric and electronic properties of the two phenyl rings on the nitrogen, makes it an interesting scaffold for various applications. While specific uses are diverse, related cinnamamide structures have been explored for a range of biological activities.[1] The synthesis of such tertiary amides is a fundamental operation in organic chemistry, and mastering this transformation is crucial for the development of new molecules.

The most common and efficient method for preparing N,N-Diphenylcinnamamide is through the nucleophilic acyl substitution reaction between cinnamoyl chloride and diphenylamine.[2][3] This guide will focus exclusively on this robust and scalable method.

Synthetic Strategy: Acylation via Nucleophilic Acyl Substitution

The formation of an amide bond from an acyl chloride and an amine is a cornerstone of organic synthesis.[4] This reaction, often performed under Schotten-Baumann conditions, provides a high-yielding and straightforward route to the desired amide.[5][6]

2.1. Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution. The nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride.[7] This reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide product.[7]

A key consideration is the hydrochloric acid (HCl) byproduct generated during the reaction.[8] HCl can protonate the starting diphenylamine, rendering it non-nucleophilic and halting the reaction. To counteract this, a base is added to neutralize the acid as it forms, driving the reaction to completion.[8] Tertiary amines like triethylamine (TEA) are commonly used as they are non-nucleophilic and will not compete with the diphenylamine.

Diagram 1: Reaction Mechanism

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of N,N-Diphenylcinnamamide

This protocol describes a reliable method for the synthesis of N,N-Diphenylcinnamamide on a laboratory scale. The reaction is exothermic and should be performed with appropriate temperature control.[]

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Diphenylamine | (C₆H₅)₂NH | 169.22 | 5.00 g | 29.5 | Nucleophile |

| Cinnamoyl Chloride | C₉H₇ClO | 166.61 | 5.40 g | 32.4 | Acylating Agent |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 4.5 mL | 32.4 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenylamine (5.00 g, 29.5 mmol) and triethylamine (4.5 mL, 32.4 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

-

Causality: The acylation reaction is exothermic.[] Cooling the reaction mixture controls the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Addition of Acylating Agent: Dissolve cinnamoyl chloride (5.40 g, 32.4 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred diphenylamine solution over 30 minutes using an addition funnel.

-

Causality: Slow, dropwise addition is crucial to maintain temperature control and prevent a rapid, uncontrolled exothermic reaction.[] A slight excess of the acylating agent ensures the complete consumption of the starting amine.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

-

Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

-

50 mL of 1 M HCl (aq) to remove excess triethylamine and its salt.

-

50 mL of saturated NaHCO₃ (aq) solution to neutralize any remaining acid.

-

50 mL of brine (saturated NaCl solution) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure N,N-Diphenylcinnamamide as a crystalline solid.

-

Causality: Recrystallization is an effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.[11]

-

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for synthesis.

Characterization of N,N-Diphenylcinnamamide

To confirm the identity and purity of the synthesized product, standard analytical techniques should be employed.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.[12][13]

-

Expected ¹H NMR signals: Aromatic protons from the three phenyl rings (typically in the 7.0-7.5 ppm range) and vinylic protons from the cinnamoyl group (doublets around 6.5-7.8 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[14]

-

Expected IR peaks: A strong carbonyl (C=O) stretch for the amide group, typically appearing around 1650-1680 cm⁻¹.

-

Safety Precautions

-

Cinnamoyl chloride is corrosive and a lachrymator. It reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][15]

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

-

The reaction is exothermic; appropriate cooling and slow addition of reagents are necessary to maintain control.

Conclusion

The synthesis of N,N-Diphenylcinnamamide via the acylation of diphenylamine with cinnamoyl chloride is a highly efficient and reliable method. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to the detailed experimental protocol, researchers can consistently obtain a high yield of the pure product. Careful control of reaction temperature and proper purification techniques are paramount to the success of this synthesis.

References

-

Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize...2

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. 5

-

BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. 3

-

Chemguide. (n.d.). The preparation of amides. 4

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. 8

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. 16

-

Wikipedia. (n.d.). Schotten–Baumann reaction. 6

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. 7

-

Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Link

-

PMC. (n.d.). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2) - PMC. Link

-

ChemicalBook. (n.d.). N,N-DIPHENYLCINNAMAMIDE | 50395-70-5. Link

-

ResearchGate. (2025). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Link

-

ResearchGate. (n.d.). Design of N-phenyl cinnamamide derivatives (1a–i) to confirm electronic.... Link

-

The SYnthesis of Cinnamoyl Chloride. (n.d.). Link

-

Benchchem. (n.d.). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. Link

-

Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. (n.d.). Link

-

Benchchem. (n.d.). A Comparative Guide to Chlorinating Reagents for Cinnamoyl Chloride Synthesis. Link

-

ResearchGate. (2025). Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Link

-

PMC. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC. Link

-

ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Link

-

Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Link

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Link

-

YouTube. (2018). Determining a Structure with IR and NMR. Link

Sources

- 1. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. pearson.com [pearson.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 16. Amide synthesis by acylation [organic-chemistry.org]

An In-depth Technical Guide to the Putative Mechanism of Action of N,N-Diphenylcinnamamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and diverse biological activity. The cinnamamide scaffold is a quintessential example of such a "privileged structure."[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] This guide delves into the prospective mechanism of action of a specific, yet lesser-explored derivative: N,N-Diphenylcinnamamide.

The direct body of literature on N,N-Diphenylcinnamamide is sparse. Therefore, this document adopts a rational, evidence-based approach to postulate its mechanism of action. By examining the well-documented activities of structurally related cinnamamides and N,N-diphenyl-substituted compounds, we can construct a scientifically rigorous hypothesis. This guide will focus on two prominent pathways implicated for cinnamamide derivatives: the inhibition of protein tyrosine kinases (PTKs) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]

The following sections will not only present a hypothetical mechanism but also provide the experimental frameworks necessary to validate these propositions, thereby offering a comprehensive roadmap for future research into N,N-Diphenylcinnamamide.

Part 1: The Cinnamamide Backbone - A Foundation for Diverse Bioactivity

The cinnamamide moiety, characterized by a phenyl ring attached to an α,β-unsaturated carbonyl system and an amide group, possesses several key features that contribute to its biological activity. The electrophilic nature of the β-carbon in the Michael acceptor system, the potential for hydrogen bonding via the amide group, and the ability to modify the phenyl ring and the amide nitrogen with various substituents allow for extensive structure-activity relationship (SAR) studies.[1]

Part 2: Postulated Mechanism of Action I - Inhibition of Protein Tyrosine Kinases (PTKs)

A compelling hypothesis for the mechanism of action of N,N-Diphenylcinnamamide is the inhibition of protein tyrosine kinases. PTKs are crucial enzymes in signal transduction pathways that regulate cell growth, differentiation, and survival.[6] Aberrant PTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8][9]

Causality Behind the Hypothesis:

Cinnamamide derivatives have been identified as potent inhibitors of PTKs.[6] The proposed mechanism involves the cinnamamide scaffold acting as a pharmacophore that can bind to the ATP-binding pocket of the kinase domain.[8] The N,N-diphenyl substitution could enhance this binding through increased steric hindrance and hydrophobic interactions within the pocket, potentially leading to potent and selective inhibition.

Visualizing the Proposed PTK Inhibition Pathway:

Caption: Proposed inhibition of Receptor Tyrosine Kinase (RTK) signaling by N,N-Diphenylcinnamamide.

Experimental Validation Protocol: In Vitro Kinase Assay

This protocol outlines a self-validating system to determine the inhibitory effect of N,N-Diphenylcinnamamide on a specific PTK, for example, the Epidermal Growth Factor Receptor (EGFR).

Objective: To quantify the inhibitory potency (IC50) of N,N-Diphenylcinnamamide against EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

N,N-Diphenylcinnamamide (synthesized and purified)

-

Gefitinib (as a positive control inhibitor)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

96-well filter plates

-

Scintillation counter

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of N,N-Diphenylcinnamamide in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

-

Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, EGFR kinase, and the Poly(Glu, Tyr) substrate.

-

Inhibitor Addition: Add the serially diluted N,N-Diphenylcinnamamide or the positive control (Gefitinib) to the wells. Include a DMSO-only control (vehicle).

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Termination and Washing: Stop the reaction by adding a stop solution (e.g., 30% acetic acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of N,N-Diphenylcinnamamide relative to the vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]

Part 3: Postulated Mechanism of Action II - Activation of the Nrf2-ARE Pathway

An alternative or complementary mechanism of action for N,N-Diphenylcinnamamide could be the activation of the Nrf2-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7]

Causality Behind the Hypothesis:

Cinnamamide derivatives, particularly those with an α,β-unsaturated carbonyl moiety, can act as Michael acceptors and react with cysteine residues on Keap1, the cytosolic repressor of Nrf2.[7] This leads to a conformational change in Keap1, releasing Nrf2, which then translocates to the nucleus and activates the transcription of ARE-dependent genes. The N,N-diphenyl substitution may modulate the electrophilicity of the Michael acceptor and influence the compound's ability to interact with Keap1.

Visualizing the Proposed Nrf2 Activation Pathway:

Caption: Proposed activation of the Nrf2-ARE pathway by N,N-Diphenylcinnamamide.

Experimental Validation Protocol: Luciferase Reporter Assay

This protocol provides a method to assess the ability of N,N-Diphenylcinnamamide to activate the Nrf2-ARE pathway.

Objective: To measure the induction of ARE-dependent gene expression by N,N-Diphenylcinnamamide using a luciferase reporter assay.

Materials:

-

HepG2 cells (or another suitable cell line)

-

ARE-luciferase reporter plasmid

-

Control plasmid (e.g., pRL-TK for normalization)

-

Lipofectamine 2000 or a similar transfection reagent

-

N,N-Diphenylcinnamamide

-

Sulforaphane (as a positive control activator)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture and Transfection: Culture HepG2 cells in appropriate media. Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of N,N-Diphenylcinnamamide or the positive control (sulforaphane). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 12-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity (from the ARE-reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

Part 4: Quantitative Data Summary and Interpretation

The following table provides a template for summarizing the quantitative data that would be generated from the proposed experiments.

| Compound | Target/Pathway | Assay Type | Endpoint | Value (e.g., µM) |

| N,N-Diphenylcinnamamide | EGFR Kinase | In Vitro Kinase Assay | IC50 | To be determined |

| Gefitinib (Control) | EGFR Kinase | In Vitro Kinase Assay | IC50 | Known value |

| N,N-Diphenylcinnamamide | Nrf2-ARE Pathway | Luciferase Reporter | EC50 | To be determined |

| Sulforaphane (Control) | Nrf2-ARE Pathway | Luciferase Reporter | EC50 | Known value |

Interpretation of Potential Results:

-

A low micromolar or nanomolar IC50 value in the kinase assay would strongly suggest that N,N-Diphenylcinnamamide is a direct inhibitor of the target PTK.

-

A significant, dose-dependent increase in luciferase activity in the reporter assay would indicate that the compound activates the Nrf2-ARE pathway.

-

It is plausible that N,N-Diphenylcinnamamide could exhibit activity in both assays, suggesting a multi-targeted mechanism of action.

Part 5: Concluding Remarks and Future Directions

While the precise mechanism of action of N,N-Diphenylcinnamamide remains to be elucidated, the evidence from related cinnamamide derivatives provides a strong foundation for postulating its involvement in the inhibition of protein tyrosine kinases and/or the activation of the Nrf2-ARE pathway. The experimental protocols detailed in this guide offer a clear and robust strategy for testing these hypotheses.

Future research should focus on:

-

Broad Kinase Profiling: Screening N,N-Diphenylcinnamamide against a panel of kinases to determine its selectivity.

-

Cell-Based Assays: Validating the findings from in vitro assays in relevant cancer cell lines by examining downstream signaling events and cellular phenotypes (e.g., proliferation, apoptosis).

-

In Vivo Studies: Evaluating the efficacy of N,N-Diphenylcinnamamide in preclinical animal models of diseases where PTK or Nrf2 pathways are dysregulated.

The exploration of N,N-Diphenylcinnamamide's mechanism of action holds the potential to uncover a novel therapeutic agent and to further solidify the cinnamamide scaffold as a truly privileged structure in drug discovery.

References

- Seelolla, G., Cheera, P., & Ponneri, V. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Med chem, 4(12), 778-783.

- Firdaus, F., Arba, M., & Tjahjono, D. H. (2021). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Molekul, 16(1), 58-69.

- Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International journal of molecular sciences, 21(16), 5712.

- Gaikwad, N., Nanduri, S., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. European journal of medicinal chemistry, 181, 111581.

- Li, W., et al. (2020). Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1234–1241.

- Gazivoda, T., et al. (1998). Cinnamamide analogs as inhibitors of protein tyrosine kinases. Bioorganic & medicinal chemistry, 6(8), 1347–1355.

- Ponneri, V., et al. (2021). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. International Journal of Drug Research and Technology, 11(1), 1-10.

- Ponneri, V., et al. (2021). Research Article - Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing.

- Zhang, X., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(20), 7009.

-

Semantic Scholar. (n.d.). Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Retrieved from [Link]

- Adisakwattana, S., et al. (2012). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 545-551.

- Kumar, A., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Indian journal of pharmaceutical sciences, 74(3), 257–261.

-

Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications. Retrieved from [Link]

- Ibrahim, M. A., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Polymers, 12(11), 2578.

-

PubChem. (n.d.). N,N-Diphenylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Retrieved from [Link]

-

DeMasi, J. (2020, September 8). Treating cancers by targeting RTKs. YouTube. Retrieved from [Link]

- Loizzo, M. R., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(18), 5543.

-

VJNeurology. (2024, November 6). Tyrosine kinase inhibitors in neurodegenerative diseases and lessons learned from cancer treatment. VJDementia. Retrieved from [Link]

- Lee, J. H., et al. (2019). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diphenyl-. Retrieved from [Link]

-

HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Retrieved from [Link]

- Kovács, A., et al. (2004). Natural phenanthrenes and their biological activity. Current organic chemistry, 8(12), 1161–1182.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ashdin.com [ashdin.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. ikm.org.my [ikm.org.my]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamamide analogs as inhibitors of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activities of N,N-Diphenylcinnamamide and its Analogs

Foreword: Unveiling the Potential of the Cinnamamide Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The cinnamamide core, a simple yet elegant structure derived from cinnamic acid, represents one such scaffold. Its inherent biological activities, coupled with its synthetic tractability, have positioned it as a focal point for researchers in oncology, immunology, and neuroscience.

This technical guide provides an in-depth exploration of the biological activities associated with N,N-Diphenylcinnamamide and, more broadly, its N-substituted analogs. While N,N-Diphenylcinnamamide itself serves as a foundational structure, a significant body of research has focused on its derivatives, revealing a wide spectrum of pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, field-proven experimental protocols, and a critical evaluation of the therapeutic promise held by this chemical class. Our journey will not be a mere recitation of facts but a causal exploration of why these molecules exhibit their effects and how they can be reliably studied.

The Cinnamamide Core: A Privileged Scaffold in Medicinal Chemistry

The cinnamamide structure is characterized by a phenyl group attached to an α,β-unsaturated carbonyl system, which is in turn linked to a nitrogen atom. This arrangement confers a unique electronic and steric profile, making it a versatile pharmacophore. N,N-Diphenylcinnamamide, with its two phenyl substituents on the nitrogen, serves as a valuable reference compound in structure-activity relationship (SAR) studies, allowing for the exploration of how modifications to the amide moiety influence biological activity.[1]

The α,β-unsaturated carbonyl system is a key feature, acting as a Michael acceptor. This allows for covalent interactions with nucleophilic residues, such as cysteine, in cellular proteins.[1] This reactivity is fundamental to many of the observed biological effects, particularly the activation of cytoprotective signaling pathways.

General Synthesis of N,N-Disubstituted Cinnamamides

The synthesis of N,N-disubstituted cinnamamides is typically achieved through the reaction of cinnamoyl chloride with a secondary amine. This straightforward and efficient method allows for the generation of a diverse library of analogs for biological screening.

Experimental Protocol: Synthesis of N,N-Diphenylcinnamamide

This protocol outlines a general method for the synthesis of N,N-disubstituted cinnamamides, using N,N-Diphenylcinnamamide as the target molecule.

Materials:

-

trans-Cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Diphenylamine

-

Pyridine or Triethylamine (TEA)

-

Anhydrous acetone or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

Step 1: Synthesis of Cinnamoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-cinnamic acid (1.0 eq).

-

Slowly add an excess of thionyl chloride (e.g., 1.5 eq) to the flask.[2] The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.[2]

-

Slowly heat the reaction mixture to 50°C and then maintain at 80°C for 2 hours, or until the evolution of gas ceases.[2]

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride can often be used in the next step without further purification.[2]

Step 2: Amide Formation

-

Dissolve diphenylamine (1.0 eq) and a base such as pyridine or triethylamine (1.0 eq) in anhydrous acetone or THF in a separate flask at 0°C.[3]

-

Slowly add the cinnamoyl chloride (1.0 eq), dissolved in a small amount of the same anhydrous solvent, to the diphenylamine solution dropwise, while maintaining the temperature at 0°C.[3]

-

Allow the reaction mixture to stir at room temperature for 30 minutes to an hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction with 1M HCl and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N,N-Diphenylcinnamamide.

Anticancer and Cytotoxic Activities

A significant body of research has been dedicated to exploring the anticancer potential of cinnamamide derivatives.[1][4] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, often with mechanisms that suggest potential for overcoming drug resistance.

Mechanism of Action: Disruption of Microtubule Dynamics and Beyond

One of the key anticancer mechanisms identified for some phenylcinnamamide derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Notably, certain derivatives retain their potency in cancer cell lines that overexpress P-glycoprotein, a drug efflux pump responsible for multidrug resistance to common antimitotic agents like vincristine and paclitaxel.[5][6] This suggests that these cinnamamide derivatives may either not be substrates for P-glycoprotein or are able to exert their cytotoxic effects before being expelled from the cell.[5][6]

Other proposed mechanisms include the inhibition of protein kinases, such as the epidermal growth factor receptor (EGFR), which is a crucial target in oncology.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various cinnamamide derivatives against different human cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-phenylthiazol-2-yl)cinnamamide derivative 8f | Jurkat | 0.035 | [7] |

| N-(phenylcarbamothioyl)-benzamide | T47D (breast cancer) | 530 (0.53 mM) | [8] |

| Cinnamic acid derivative 4ii | HT-29 (colon cancer) | Not specified, but noted as most potent | [9] |

| Phenylcinnamide 8H | Various cancer cell lines | 1-10 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of cinnamamide derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., Jurkat, T47D, HT-29)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

N,N-Diphenylcinnamamide or its derivatives, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software.[10]

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamamide derivatives have emerged as potent anti-inflammatory agents, with mechanisms of action that target key inflammatory signaling pathways.[11]

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. Several N-arylcinnamamide derivatives have been shown to significantly inhibit lipopolysaccharide (LPS)-induced NF-κB activation.[12] The proposed mechanisms for this inhibition are multifaceted and may include preventing the nuclear translocation of NF-κB or interfering with its binding to DNA.[12] Interestingly, some studies suggest that this anti-inflammatory action may occur through a different mode of action than that of corticosteroids like prednisone, as they do not appear to affect IκBα levels or MAPK activity.[12]

Signaling Pathway: NF-κB Inhibition by Cinnamamides

Sources

- 1. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. ashdin.com [ashdin.com]

- 4. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Phenylcinnamides as novel antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ikm.org.my [ikm.org.my]

- 7. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy [mdpi.com]

Technical Guide: N,N-Diphenylcinnamamide Derivatives & Analogs

Strategic Lipophilic Optimization in Medicinal Chemistry

Executive Summary

N,N-Diphenylcinnamamide (CAS: 50395-70-5) and its derivatives represent a specialized subclass of cinnamoyl-based small molecules.[1][2] While the parent N-monosubstituted cinnamamides are widely recognized for their anticancer and anti-inflammatory properties, the N,N-diphenyl variants introduce a critical medicinal chemistry strategy: hydrophobic expansion . By substituting the amide nitrogen with two phenyl rings, researchers significantly alter the molecule's steric profile, metabolic stability, and lipophilicity (LogP).

This guide dissects the technical utility of this scaffold, moving beyond basic synthesis to explore its role as a probe for hydrophobic binding pockets (e.g., Tubulin colchicine site, P-glycoprotein) and its potential in overcoming blood-brain barrier (BBB) limitations in anticonvulsant discovery.

The Medicinal Chemistry Rationale

1.1 Structural Pharmacology

The core pharmacophore consists of three distinct regions, each serving a specific biological function:

-

The Cinnamoyl "Warhead" (Region A): The

-unsaturated carbonyl acts as a Michael acceptor. In many biological contexts, this allows for covalent modification of cysteine residues (e.g., on NF- -

The Vinyl Linker (Region B): Provides rigid spacing, ensuring the aromatic rings are held at a precise distance to facilitate

- -

The N,N-Diphenyl Terminus (Region C): This is the distinguishing feature. Unlike N-phenyl analogs, the N,N-diphenyl motif:

-

Increases Metabolic Stability: Eliminates the amide hydrogen, preventing metabolic hydrolysis by amidases and blocking specific

-dealkylation pathways. -

Enhances Lipophilicity: Drastically increases LogP, facilitating passive transport across the blood-brain barrier (relevant for anticonvulsant activity) and cell membranes (relevant for MDR reversal).

-

Exploits Steric Bulk: Designed to fill large hydrophobic pockets, such as the colchicine-binding site on

-tubulin or the substrate-binding cavity of P-glycoprotein (P-gp).

-

1.2 Structure-Activity Relationship (SAR) Landscape

-

Electron Donating Groups (EDGs) on Cinnamoyl Ring: Substituents like -OMe or -OH at the para position of the cinnamoyl phenyl ring often enhance cytotoxicity by mimicking the oxygenation pattern of combretastatin A-4 (a tubulin inhibitor).

-

Halogenation of Diphenyl Rings: Introduction of Fluorine or Chlorine on the N-phenyl rings can modulate metabolic clearance and improve binding affinity via halogen bonding.

Biological Mechanisms of Action

The biological activity of N,N-diphenylcinnamamides is pleiotropic, driven by their ability to interact with diverse hydrophobic targets.

2.1 Microtubule Destabilization (Anticancer)

The most validated mechanism for lipophilic cinnamamides is the inhibition of tubulin polymerization. The bulky N,N-diphenyl group mimics the biaryl system of colchicine, wedging into the interface between

Pathway Visualization:

Figure 1: Mechanism of tubulin inhibition leading to apoptosis. The N,N-diphenyl moiety is critical for occupying the hydrophobic pocket at the

2.2 P-Glycoprotein (P-gp) Modulation (MDR Reversal)

Multidrug resistance (MDR) often arises from the overexpression of efflux pumps like P-gp. The high lipophilicity of N,N-diphenyl derivatives allows them to act as competitive substrates or modulators, effectively "clogging" the pump and restoring the sensitivity of cancer cells to chemotherapeutics like doxorubicin.

Experimental Protocols

3.1 Chemical Synthesis: The Acid Chloride Route

This protocol ensures high yield and purity, avoiding the formation of symmetrical anhydride byproducts common in direct coupling methods.

Reagents:

-

trans-Cinnamic acid (1.0 eq)[3]

-

Thionyl chloride (

) (5.0 eq) -

Diphenylamine (1.0 eq)

-

Triethylamine (

) (1.2 eq) -

Dichloromethane (DCM) (Anhydrous)

Workflow Visualization:

Figure 2: Step-by-step synthesis of N,N-diphenylcinnamamide via acid chloride activation.

Detailed Procedure:

-

Activation: Dissolve trans-cinnamic acid (10 mmol) in excess thionyl chloride (5 mL). Reflux at 80°C for 2 hours until gas evolution (

, -

Isolation: Evaporate excess thionyl chloride under reduced pressure. The residue (cinnamoyl chloride) is used immediately to prevent hydrolysis.

-

Coupling: Dissolve diphenylamine (10 mmol) and triethylamine (12 mmol) in dry DCM (20 mL) at 0°C. Dropwise add the cinnamoyl chloride (dissolved in 5 mL DCM).

-

Workup: Stir at room temperature for 4 hours. Wash organic layer with 1M HCl (to remove unreacted amine), saturated

, and brine. Dry over -

Purification: Recrystallize from hot ethanol to yield white crystalline needles.

3.2 In Vitro Tubulin Polymerization Assay

To validate the mechanism of action, a fluorescence-based polymerization assay is required.

-

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescent reporter) that binds to microtubules but not free tubulin dimers.

-

Protocol:

-

Prepare 100

L reaction mixtures in a 96-well plate containing purified porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM -

Add test compound (N,N-diphenylcinnamamide derivative) at graded concentrations (e.g., 1, 5, 10

M). Use Colchicine (5 -

Incubate at 37°C in a fluorescence plate reader.

-

Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Data Analysis: A reduction in the

of the fluorescence curve compared to vehicle control indicates inhibition.

-

ADME & Toxicity Considerations

-

Solubility: The primary challenge with N,N-diphenyl derivatives is poor aqueous solubility. Formulations often require co-solvents (DMSO/PEG400) or encapsulation in liposomes for in vivo studies.

-

Metabolic Stability: Unlike N-monosubstituted amides, these derivatives are resistant to amidases. However, the electron-rich phenyl rings are susceptible to CYP450-mediated hydroxylation.

-

Toxicity: High lipophilicity correlates with non-specific binding. Early toxicity screening using HepG2 cells (MTT assay) is mandatory to distinguish specific cytotoxicity from general membrane disruption.

Summary Data Table: Key Derivatives & Activity

| Derivative Class | R-Group (Cinnamoyl) | N-Substituents | Primary Target | Key Outcome |

| Parent | H | Phenyl / Phenyl | Na+ Channels | Anticonvulsant activity; Baseline lipophilicity control. |

| Methoxy-Analog | 3,4,5-TriOMe | Phenyl / Phenyl | Tubulin | High potency (nM range); Mimics Combretastatin A-4. |

| Halogenated | 4-Cl | Phenyl / (4-F-Phenyl) | P-gp Transporter | Reversal of MDR in resistant cancer cell lines. |

| Hybrid | 4-NO2 | Phenyl / Thiazole* | EGFR Kinase | Dual inhibition of EGFR and Tubulin. |

*Note: While strictly not "diphenyl", N-phenyl-N-heteroaryl analogs are common bioisosteres in this class.

References

-

Anticancer & Tubulin Inhibition

-

Wang, S. F., et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of novel cinnamamide derivatives as novel antitubulin agents. European Journal of Medicinal Chemistry. Link

-

-

Synthesis & Chemical Properties

-

ChemicalBook. (n.d.). N,N-Diphenylcinnamamide (CAS 50395-70-5) Properties and Synthesis. Link

-

-

MDR & P-gp Inhibition

-

Waghray, D., & Zhang, Q. (2018). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. Journal of Medicinal Chemistry. Link

-

-

Anticonvulsant & CNS Activity

-

BenchChem. (n.d.). N,N-Diphenylcinnamamide Product Information. Link

-

-

General Cinnamamide Pharmacology

-

De, P., et al. (2011). Cinnamic acid derivatives as diverse biological agents. Current Medicinal Chemistry. Link

-

Sources

The Discovery and Scientific Profile of N,N-Diphenylcinnamamide: A Technical Guide for Drug Development Professionals

Abstract

N,N-Diphenylcinnamamide emerges from the broader class of cinnamamides, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential. This technical guide provides an in-depth exploration of N,N-Diphenylcinnamamide, from its chemical synthesis and structural characterization to its potential biological activities and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the core scientific principles and experimental considerations for this promising compound.